

2,4,6-Trimethylphenylboronic acid synthesis protocol

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenylboronic acid

Cat. No.: B1346473

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An In-depth Technical Guide to the Synthesis of **2,4,6-Trimethylphenylboronic Acid**

Introduction

2,4,6-Trimethylphenylboronic acid, also known as mesitylboronic acid, is a crucial organoboron compound utilized extensively in organic synthesis. Its primary application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[1][2] The steric hindrance provided by the two ortho-methyl groups on the phenyl ring imparts unique reactivity and selectivity in these coupling reactions. This guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of **2,4,6-trimethylphenylboronic acid**, focusing on the Grignard reaction pathway.

Core Synthesis Pathway: Grignard Reaction

The most common and established method for synthesizing **2,4,6-trimethylphenylboronic acid** involves the reaction of a Grignard reagent, formed from 2-bromo-1,3,5-trimethylbenzene (mesityl bromide), with a trialkyl borate ester, such as trimethyl borate or triethyl borate.[3][4] This is followed by acidic hydrolysis to yield the final boronic acid product.[5]

Experimental Protocol: Synthesis via Grignard Reagent

This protocol details the synthesis of **2,4,6-trimethylphenylboronic acid** from 2-bromo-1,3,5-trimethylbenzene. The procedure involves the formation of 2,4,6-trimethylphenylmagnesium bromide, followed by its reaction with a borate ester and subsequent workup.[\[1\]](#)[\[3\]](#)

Materials and Reagents

Reagent	CAS No.	Molecular Formula	Molar Mass (g/mol)
2-Bromo-1,3,5-trimethylbenzene	576-83-0	C ₉ H ₁₁ Br	199.09
Magnesium (turnings/chips)	7439-95-4	Mg	24.31
Triethyl Borate	150-46-9	C ₆ H ₁₅ BO ₃	145.99
Trimethyl Borate	121-43-7	C ₃ H ₉ BO ₃	103.91
Anhydrous Tetrahydrofuran (THF)	109-99-9	C ₄ H ₈ O	72.11
Hydrochloric Acid (1 M)	7647-01-0	HCl	36.46
Diethyl Ether	60-29-7	C ₄ H ₁₀ O	74.12
Anhydrous Sodium Sulfate	7757-82-6	Na ₂ SO ₄	142.04
Benzene	71-43-2	C ₆ H ₆	78.11

Step 1: Formation of the Grignard Reagent

The initial step involves the preparation of the Grignard reagent from 2-bromo-1,3,5-trimethylbenzene and magnesium turnings in an anhydrous ethereal solvent.[\[3\]](#)

Parameter	Value / Condition
Atmosphere	Inert (e.g., Nitrogen or Argon)
Solvent	Anhydrous Tetrahydrofuran (THF)
Reactant 1	Magnesium (Mg) turnings (1.2 equiv.)
Reactant 2	2-Bromo-1,3,5-trimethylbenzene (1 equiv.)
Initiation	Gentle heating or addition of an initiator (e.g., a small crystal of iodine or bromoisopropene) ^{[1][3]}
Reaction Temperature	Reflux
Reaction Time	3 - 4.5 hours ^[3]

Detailed Procedure:

- Equip a dry three-necked, round-bottomed flask with a reflux condenser, a magnetic stirrer, and a constant pressure dropping funnel, all under an inert atmosphere.
- Add magnesium chips (e.g., 60.27 mmol) and anhydrous tetrahydrofuran (30 mL) to the flask.^[3]
- Dissolve 2-bromo-1,3,5-trimethylbenzene (e.g., 32.02 mmol) in anhydrous tetrahydrofuran (30 mL) and add it to the dropping funnel.^[3]
- Initiate the reaction by adding a small amount of the bromide solution or an initiator like bromoisopropene and warming the mixture.^[3]
- Once the reaction begins (indicated by bubbling and heat generation), add the remaining 2-bromo-1,3,5-trimethylbenzene solution dropwise to maintain a gentle reflux.
- After the addition is complete, continue to heat the mixture at reflux for 3 to 4.5 hours to ensure complete formation of the Grignard reagent.^[3]

Step 2: Boronic Ester Formation and Hydrolysis

The Grignard reagent is reacted with a trialkyl borate at low temperature, followed by acidic workup to produce the boronic acid.[\[3\]](#)[\[5\]](#)

Parameter	Value / Condition
Reagent	Triethyl Borate or Trimethyl Borate (2 - 3.5 equiv.) [3]
Reaction Temperature	-78 °C to -10 °C [3] [5]
Addition	Slow, dropwise addition of borate ester to the Grignard reagent
Post-addition Stirring	Allow to warm to room temperature and stir for 5-12 hours [3]
Quenching/Hydrolysis	1 M Hydrochloric Acid (HCl) solution at 0 °C [3]
Post-hydrolysis Stirring	2 hours at room temperature [3]

Detailed Procedure:

- Cool the prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.[\[3\]](#)
- Slowly add triethyl borate (e.g., 111.66 mmol) or trimethyl borate dropwise to the cold Grignard solution over approximately 15 minutes, maintaining the low temperature.[\[3\]](#)
- After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for at least 5 hours (or overnight).[\[3\]](#)
- Cool the mixture to 0 °C in an ice bath and quench the reaction by slowly adding 1 M hydrochloric acid.[\[3\]](#)
- Stir the resulting biphasic mixture vigorously for 2 hours at room temperature to ensure complete hydrolysis of the boronate ester.[\[3\]](#)

Step 3: Product Isolation and Purification

The final product is isolated from the reaction mixture through extraction and purified by recrystallization.

Parameter	Value / Condition
Extraction Solvent	Diethyl ether[3]
Washing Solution	Saturated brine[3]
Drying Agent	Anhydrous sodium sulfate[3]
Purification Method	Recrystallization[3] or column chromatography[6]
Recrystallization Solvent	Benzene[3] or Hexane[3]
Typical Yield	~58%[3]

Detailed Procedure:

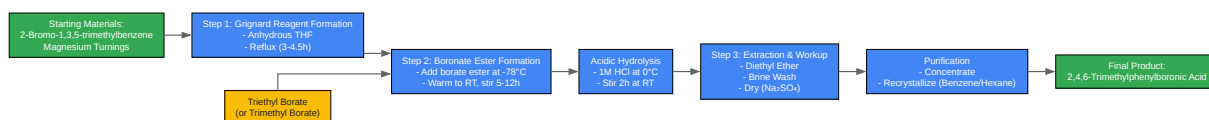
- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer, and extract the aqueous layer three times with diethyl ether.[3]
- Combine all organic layers and wash them with saturated brine.[3]
- Dry the combined organic phase over anhydrous sodium sulfate.[3]
- Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a solid.[3]
- Purify the crude solid by recrystallization from benzene or by suspending it in hexane, filtering, and washing with fresh hexane to yield pure **2,4,6-trimethylphenylboronic acid**. [3]

Product Characterization

The identity and purity of the final product are confirmed using spectroscopic methods.

Technique	Spectrometer	Solvent	Chemical Shifts (δ)
^1H -NMR	400 MHz	CDCl_3	6.82 (s, 2H, Ar-H), 4.73 (brs, 2H, $\text{B}(\text{OH})_2$), 2.33 (s, 6H, ortho- CH_3), 2.26 (s, 3H, para- CH_3)[3]
^{13}C -NMR	100 MHz	CDCl_3	139.64, 138.66, 127.99, 127.26, 22.89, 22.03, 21.12[3]

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **2,4,6-trimethylphenylboronic acid**.

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